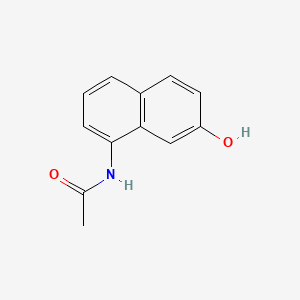

1-Acetylamino-7-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(7-hydroxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNWQAFPXMGLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064377 | |

| Record name | Acetamide, N-(7-hydroxy-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-18-4 | |

| Record name | N-(7-Hydroxy-1-naphthalenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6470-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetamido-7-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylamino-7-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(7-hydroxy-1-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(7-hydroxy-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(7-hydroxy-1-naphthyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETAMIDO-7-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3Y5XP0GBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylamino-7-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Acetylamino-7-naphthol (CAS No: 6470-18-4), a key intermediate in the synthesis of dyes and a compound of interest for its potential biological activities.[1][2] This document details its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and presents visual workflows for its preparation.

Core Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₁NO₂, is a white to off-white crystalline solid.[1] It is also described as characteristic patchy or plate-like crystals.[3] The compound is soluble in ethanol, ether, acetone, acetic acid, and benzene, and only slightly soluble in water.[1][3] For long-term storage, it should be kept in a cool, dry place under an inert atmosphere at room temperature.[3][4][5]

The key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [3][4][6] |

| Molecular Weight | 201.22 g/mol | [2][6] |

| Melting Point | 168-169 °C | [2][3][4] |

| 168-172 °C | [1] | |

| Boiling Point | 486.2 °C at 760 mmHg | [2][4][5] |

| 170-172 °C at 16 Torr | [3] | |

| Density | 1.297 g/cm³ (Predicted) | [2][3][4] |

| pKa | 9.44 ± 0.40 (Predicted) | [3][4] |

| Flash Point | 247.9 °C | [2][3][4] |

| Refractive Index | 1.704 | [2][3][4] |

| LogP | 2.57680 | [4] |

| XLogP3 | 1.5 | [4][6] |

| Topological Polar Surface Area | 49.3 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 201.078978594 Da | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

The most common laboratory-scale synthesis involves the direct acetylation of 1-amino-7-naphthol.[2]

Protocol:

-

Dissolution: Dissolve 1-amino-7-naphthol (1 mole equivalent) in an aqueous sodium hydroxide solution.[7]

-

Acetylation: Slowly add acetic anhydride (e.g., 1.0-1.2 mole equivalents) or glacial acetic acid dropwise to the solution.[2][7]

-

Temperature Control: Maintain the reaction mixture temperature between 20-40°C during the addition.[2][7]

-

Reaction Time: Stir the mixture at this temperature for approximately 2 hours to ensure the completion of the reaction.[7]

-

pH Adjustment & Isolation: Adjust the pH to 8.5-9.0 with soda ash and heat the mixture. After cooling, the product precipitates and can be isolated by filtration.[7]

-

Purification: The crude product can be purified by crystallization to remove impurities.[8]

-

Drying: Dry the purified solid at 80-90°C to yield the final product.[7]

An alternative, industrially significant route begins with 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7).[2] This multi-step process is visualized in the workflow diagram below.

Protocol:

-

Alkali Fusion: Heat the sodium salt of 1-aminonaphthalene-7-sulfonic acid with a strong base like sodium hydroxide or potassium hydroxide at high temperatures (210–230°C) for several hours.[2] This nucleophilic aromatic substitution replaces the sulfonic acid group with a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.[2]

-

Acidification: Acidify the resulting mixture with a dilute acid to precipitate the 1-amino-7-naphthol intermediate.[3]

-

Acetylation: Acetylate the obtained 1-amino-7-naphthol using the protocol described in Section 2.1 to produce this compound.[2][3]

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

-

High-Performance Liquid Chromatography (HPLC): Purity is often assessed using HPLC.[1] A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The purity is calculated based on the area of the peak corresponding to this compound relative to the total peak area.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.[2] The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are recorded. The chemical shifts, splitting patterns, and integration of the signals confirm the arrangement of protons and carbon atoms in the molecule.[2]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups.[2] The spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the O-H of the hydroxyl group.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7] The analysis will show a molecular ion peak corresponding to the exact mass of the molecule.[7]

-

Synthesis and Workflow Visualizations

The following diagrams, generated using DOT language, illustrate the key synthesis pathways for this compound.

Caption: Direct acetylation of 1-amino-7-naphthol to yield the target compound.

Caption: Multi-step industrial synthesis route from a sulfonic acid derivative.

References

- 1. agrochemx.com [agrochemx.com]

- 2. This compound | 6470-18-4 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. 6470-18-4 this compound AKSci K041 [aksci.com]

- 6. 1-Acetamido-7-naphthol | C12H11NO2 | CID 80946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Acetamido-7-hydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 8. niir.org [niir.org]

1-Acetylamino-7-naphthol CAS number and molecular formula

An In-depth Technical Guide to 1-Acetylamino-7-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate in the pharmaceutical and dye industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as N-(7-Hydroxy-1-naphthyl)acetamide, is an organic compound valued for its role as a building block in complex organic synthesis.

-

Synonyms: 1-Acetamido-7-naphthol, N-(7-Hydroxy-1-naphthyl)acetamide, 1-Acetamido-7-hydroxynaphthalene[1][6]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and implementation.

| Property | Value |

| Molecular Weight | 201.22 g/mol [1][2][5] |

| Appearance | White to off-white crystalline powder[7] |

| Melting Point | 168-172 °C[2][3][7] |

| Boiling Point | 486.2 °C at 760 mmHg[2][3] |

| Density | 1.297 g/cm³[2][3] |

| Flash Point | 247.9 °C[2][3] |

| Solubility | Soluble in ethanol, ether, acetone, acetic acid, and benzene; slightly soluble in water.[2][7] |

| Purity (Typical) | ≥98.5% (HPLC)[4][7] |

| Hydrogen Bond Donor | 2[3] |

| Hydrogen Bond Acceptor | 2[3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the acetylation of its precursor, 1-amino-7-naphthol. An alternative, industrially significant method begins with 1-aminonaphthalene-7-sulfonic acid.

Protocol 1: Acetylation of 1-Amino-7-naphthol

This method involves the direct acetylation of the amino group on the naphthalene ring.

Reagents and Materials:

-

1-Amino-7-naphthol

-

Acetic Anhydride or Glacial Acetic Acid

-

Aqueous Sodium Hydroxide

-

Reaction vessel

-

Stirring apparatus

-

Heating mantle/water bath

-

pH meter or litmus paper

Procedure:

-

Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.

-

While stirring, slowly add acetic anhydride or glacial acetic acid dropwise to the solution.

-

Maintain the reaction temperature between 20-40°C.

-

For reactions using acetic anhydride, a molar ratio of approximately 1:1.2 (amine to anhydride) is recommended, and the mixture can be heated under reflux at 80–100°C with sodium acetate as a catalyst.[2]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The reaction is typically allowed to proceed for several hours until completion.

-

Upon completion, the product can be isolated through precipitation by adjusting the pH, followed by filtration, washing with water, and drying.

Protocol 2: Multi-Step Synthesis from 1-Aminonaphthalene-7-sulfonic acid

This industrial route involves an initial alkali fusion followed by acetylation.

Step 1: Alkali Fusion

-

The sodium salt of 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7) is mixed with a strong base, such as potassium hydroxide or sodium hydroxide.

-

The mixture is heated to high temperatures (210–230°C) for several hours. This process substitutes the sulfonic acid group with a hydroxyl group, yielding 1-amino-7-naphthol.

Step 2: Acetylation

-

The resulting 1-amino-7-naphthol is then acetylated as described in Protocol 1 to yield the final product, this compound.[2]

The synthesis workflow can be visualized as a straightforward process from precursor to final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound's structure, featuring both acetylamino and hydroxyl groups, dictates its reactivity. Both groups are activating and ortho-, para-directing, influencing electrophilic substitution reactions.[2] The acetylamino group directs incoming electrophiles to the 2- and 4-positions, while the strongly activating hydroxyl group directs them to the 6- and 8-positions.[2]

This reactivity makes it a valuable intermediate in several industrial applications:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including certain analgesics, antipyretics, and the antiparkinsonian agent ropinirole hydrochloride.[5][7]

-

Dye Industry: It is a precursor in the production of azo dyes, where its structure is essential for achieving desired color properties and stability.[2][7]

-

Organic Synthesis: It acts as a versatile building block for creating more complex molecules for research and development.[7]

The logical relationship for its primary application as a chemical intermediate is illustrated below.

Caption: Key applications of this compound as an intermediate.

Safety and Handling

When handling this compound, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area to avoid the inhalation of dust.

-

Storage: Store in a cool, dry place below 25°C in tightly sealed containers, away from direct sunlight, moisture, and strong oxidizing agents.[7] The typical shelf life is 36 months under proper storage conditions.[7]

-

First Aid: In case of skin contact, wash the affected area immediately with soap and water.

Disclaimer: This compound is intended for research and development use only and must be handled by technically qualified individuals.[4] It is not intended for use in food, cosmetics, or drugs unless explicitly stated otherwise.[4]

References

- 1. 1-Acetamido-7-naphthol | C12H11NO2 | CID 80946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6470-18-4 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 6470-18-4 this compound AKSci K041 [aksci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1-Acethyl amino-7 napththol | CAS#:6470-18-4 | Chemsrc [chemsrc.com]

- 7. agrochemx.com [agrochemx.com]

Synthesis of 1-Acetylamino-7-naphthol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Acetylamino-7-naphthol from its precursor, 1-amino-7-naphthol. The document details the chemical transformation, experimental protocols, and key analytical data for the characterization of the final product, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of various azo dyes.[1] The acetylation of the amino group in 1-amino-7-naphthol to form this compound is a fundamental reaction in organic synthesis. This transformation modifies the electronic properties of the molecule and is a key step in the production of specialty chemicals. This guide outlines a standard laboratory procedure for this synthesis, along with the analytical data necessary for product verification.

Chemical Reaction and Mechanism

The synthesis of this compound from 1-amino-7-naphthol is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 1-amino-7-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often carried out in the presence of a base, which can act as a catalyst and neutralize the acetic acid byproduct.

Reaction Scheme:

The general mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and a representative reaction.

Table 1: Physicochemical Properties of 1-Amino-7-naphthol and this compound

| Property | 1-Amino-7-naphthol | This compound |

| CAS Number | 118-46-7 | 6470-18-4 |

| Molecular Formula | C₁₀H₉NO | C₁₂H₁₁NO₂ |

| Molecular Weight | 159.19 g/mol | 201.22 g/mol [2][3] |

| Melting Point | 207-210 °C | 168-169 °C[4][5] |

| Appearance | Colorless crystals | White to off-white crystalline powder |

| Solubility | Soluble in hot water and ethanol | Soluble in ethanol, ether, acetic acid, and benzene[5] |

Table 2: Representative Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 1-amino-7-naphthol (1.57 mmol) | [6] |

| Reagent | Acetic Anhydride (1.0 eq. initially, then 2.0 eq.) | [6] |

| Solvent | Dichloromethane (8 mL) | [6] |

| Temperature | Room Temperature | [6] |

| Reaction Time | 21 hours (5h + 16h) | [6] |

| Product Yield | 88% | [6] |

| Purity (HPLC) | ≥98.5% | - |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 8.8 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.50 (s, 1H), 7.25 (d, J = 7.9 Hz, 1H), 7.14 –7.10 (m, 1H), 7.08 (dd, J = 8.8, 2.5 Hz, 1H), 5.95 (s, 1H), 2.05 (s, 3H)[7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.79, 153.09, 137.60, 132.99, 129.13, 128.95, 127.92, 126.23, 126.15, 117.80, 109.28, 21.00[7] |

| FTIR (cm⁻¹) | ~3300 (N-H Stretch), 3200-3500 (O-H Stretch, broad), ~1660 (C=O Stretch, Amide I)[2] |

| Mass Spectrometry (ESI) | m/z (M+H)⁺ = 202[6][8] |

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is based on a reported procedure with high yield.[6]

Materials:

-

1-amino-7-naphthol

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, dissolve 1.57 mmol of 7-amino-2-naphthol in 8 mL of dichloromethane in a round-bottom flask.

-

Slowly add 120 μL (1.0 eq.) of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Add an additional 240 μL (2.0 eq.) of acetic anhydride to the reaction mixture.

-

Continue stirring at room temperature for another 16 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

Purification of this compound

The crude product obtained from the synthesis can be purified by column chromatography.[6][8]

Materials:

-

Crude this compound

-

Silica gel

-

Appropriate eluent (e.g., a mixture of hexane and ethyl acetate)

Equipment:

-

Chromatography column

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Pre-adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column with the chosen eluent system.

-

Load the pre-adsorbed crude product onto the top of the column.

-

Elute the column with the eluent, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product as a brown solid.[8]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship of this compound in synthesis.

Conclusion

This guide has provided a detailed technical overview of the synthesis of this compound from 1-amino-7-naphthol. The acetylation reaction is a straightforward and high-yielding process, crucial for the production of this important chemical intermediate. The provided experimental protocols and comprehensive quantitative data will be a valuable asset for researchers and professionals in the fields of chemistry and drug development, enabling the reliable synthesis and characterization of this compound.

References

- 1. niir.org [niir.org]

- 2. This compound | 6470-18-4 | Benchchem [benchchem.com]

- 3. 1-Acetamido-7-naphthol | C12H11NO2 | CID 80946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. 1-Acetamido-7-hydroxynaphthalene | 6470-18-4 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-Acetamido-7-hydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

solubility of 1-Acetylamino-7-naphthol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetylamino-7-naphthol (CAS No: 6470-18-4), a key intermediate in the synthesis of various dyes and pharmaceuticals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and furnishes a detailed experimental protocol for the quantitative determination of its solubility in aqueous and organic media.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical structure of the solute and solvent, temperature, pH, and the presence of other substances.

Solubility of this compound

This compound, with the molecular formula C₁₂H₁₁NO₂, is a derivative of naphthol. Its structure, featuring both a polar hydroxyl group and a moderately polar acetylamino group attached to a large nonpolar naphthalene ring system, results in varied solubility across different solvents.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The available information is qualitative in nature and is summarized in the table below.

| Solvent | Qualitative Solubility | Citation |

| Water | Slightly Soluble | [1] |

| Ethanol | Soluble | [1][2] |

| Acetone | Soluble | [1] |

| Diethyl Ether | Soluble | [2] |

| Acetic Acid | Soluble | [2] |

| Benzene | Soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided for researchers to determine the precise solubility of this compound in various solvents.[3][4][5] This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, etc.) of analytical grade

-

Volumetric flasks

-

Conical flasks with stoppers or screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle for a defined period (e.g., 24 hours) in the same temperature-controlled environment to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

-

Analysis of the Dissolved Solute:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound using the shake-flask method.

Conclusion

References

Spectral Data Interpretation of 1-Acetylamino-7-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1-Acetylamino-7-naphthol, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its characterization and quality control. This document outlines the expected spectral features, detailed experimental protocols for data acquisition, and a logical workflow for its structural elucidation.

Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and typical Infrared (IR) absorption data for this compound. It is important to note that the NMR data are predicted values and may vary slightly from experimental results depending on the solvent and instrument conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (Acetyl) | ~2.1 | Singlet (s) | The three equivalent protons of the methyl group do not couple with other protons. |

| Aromatic C-H | 7.0 - 8.0 | Multiplet (m) | The six protons on the naphthalene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The specific shifts and multiplicities depend on the electronic effects of the acetylamino and hydroxyl groups. |

| N-H (Amide) | ~9.5 | Singlet (s) | The chemical shift of the amide proton can be broad and is solvent-dependent. It may exchange with D₂O. |

| O-H (Phenolic) | ~9.8 | Singlet (s) | The phenolic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. It will also exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (Acetyl) | ~24 | |

| Aromatic C-H | 105 - 135 | Multiple signals are expected for the six aromatic carbons bonded to hydrogen. |

| C-NH (Aromatic) | ~138 | Quaternary carbon attached to the acetylamino group. |

| C-OH (Aromatic) | ~155 | Quaternary carbon attached to the hydroxyl group. |

| C=O (Amide) | ~169 | The carbonyl carbon of the acetyl group. |

| Aromatic C (Quaternary) | 120 - 140 | The two quaternary carbons within the naphthalene ring system not directly bonded to the substituents. |

Table 3: Typical Infrared (IR) Absorption Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |

| N-H (Amide) | 3100 - 3500 (moderate) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-O (Phenol) | 1180 - 1260 | Stretching |

| C-N (Amide) | 1210 - 1320 | Stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and to slow down the exchange of the -OH and -NH protons, allowing for their observation. Deuterated chloroform (CDCl₃) can also be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: DMSO-d₆ (or CDCl₃).

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering from approximately -1 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Solvent: DMSO-d₆ (or CDCl₃).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Gently grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die.

FTIR Acquisition Parameters:

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of the Spectral Interpretation Workflow

The following diagrams illustrate the logical flow of the spectral data interpretation process for this compound.

Caption: Workflow for the spectral interpretation of this compound.

Caption: Detailed logical relationships in NMR data interpretation for structural elucidation.

An In-depth Technical Guide to the Photophysical Characteristics of 1-Acetylamino-7-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylamino-7-naphthol, a naphthalene derivative, is a compound of significant interest due to its utility as a key intermediate in the synthesis of various azo dyes.[1] Beyond its role in industrial chemistry, its molecular structure, featuring both a hydroxyl and an acetylamino group on the naphthalene core, gives rise to intriguing photophysical properties. Notably, this compound is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and dual fluorescence emission.[2] These characteristics make this compound and its derivatives potential candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[2]

This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound, details its synthesis, and outlines the experimental protocols necessary for its full photophysical characterization. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide offers a framework for researchers to obtain this critical information.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [3][4] |

| Molecular Weight | 201.22 g/mol | [3][4] |

| CAS Number | 6470-18-4 | [4] |

| Melting Point | 168-169 °C | [3] |

| Boiling Point | 170-172 °C (at 16 Torr) | [3] |

| Appearance | Crystalline solid | [1] |

Core Photophysical Characteristics

The key photophysical characteristic of this compound is its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[2] This process involves the transfer of a proton from the hydroxyl group to the acetylamino group in the excited state, leading to the formation of a transient tautomer. This tautomer then relaxes to the ground state, often emitting light at a longer wavelength than the initially excited molecule.

This phenomenon results in several important photophysical behaviors:

-

Large Stokes Shift: The energy difference between the absorption and emission maxima is significant.

-

Dual Emission: Under certain conditions, fluorescence can be observed from both the initial excited state and the proton-transferred tautomer, resulting in two distinct emission bands.

The efficiency and dynamics of the ESIPT process are highly sensitive to the molecule's environment, including solvent polarity and hydrogen-bonding capabilities.

Due to a lack of specific experimental data in the available literature, the exact absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime of this compound have not been tabulated. The following sections provide detailed experimental protocols for the determination of these crucial parameters.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 7-amino-1-naphthol.[1][5]

Materials:

-

7-amino-1-naphthol

-

Acetic anhydride[5]

-

Sodium hydroxide[5]

-

Glacial acetic acid[5]

-

Dichloromethane (or other suitable solvent)[3]

Procedure:

-

Dissolve 7-amino-1-naphthol in an aqueous solution of sodium hydroxide.[5]

-

Slowly add acetic anhydride or glacial acetic acid to the solution while maintaining the temperature between 20-40 °C.[5]

-

Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.[3]

A detailed synthesis protocol is described in a study where 1-acetamido-7-naphthol was obtained as a brown solid with an 88% yield after purification by column chromatography.[3] Mass spectrometry analysis confirmed the product with M/Z (M + H)+ = 202.[3]

Determination of Photophysical Parameters

The following protocols describe the standard experimental procedures to characterize the photophysical properties of this compound.

Objective: To determine the absorption and fluorescence emission maxima (λ_abs and λ_em) and the Stokes shift.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Record the absorption spectrum of each solution using the UV-Vis spectrophotometer to determine the λ_abs.

-

Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the determined λ_abs.

-

The wavelength at which the highest fluorescence intensity is observed is the λ_em.

-

Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the following formulas:

-

Stokes Shift (nm) = λ_em - λ_abs

-

Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷

-

Objective: To determine the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Standard: A fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Procedure:

-

Prepare a series of solutions of both the sample (this compound) and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.

Procedure:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser) at the absorption maximum.

-

The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons.

-

The collected data is used to construct a fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function. For a simple decay, a single exponential fit is used. For more complex systems, a multi-exponential fit may be necessary.

Visualizations

The following diagrams illustrate the key photophysical process and a general workflow for the characterization of this compound.

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in this compound.

Caption: A general experimental workflow for the synthesis and comprehensive photophysical characterization of this compound.

Signaling Pathways and Biological Applications

Currently, there is no readily available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary application has been in the dye industry. However, the development of fluorescent probes from naphthalene derivatives for biological imaging is an active area of research.[2] The intrinsic fluorescence of this compound, particularly its sensitivity to the local environment due to the ESIPT process, suggests its potential as a scaffold for the design of novel sensors for specific biological targets or microenvironments. Further research in this area is warranted to explore its utility in drug development and as a tool for studying biological systems.

Conclusion

This compound is a molecule with interesting and potentially valuable photophysical properties, primarily driven by its capacity for Excited-State Intramolecular Proton Transfer. While its use has historically been in the realm of dye chemistry, its characteristics suggest a broader potential in materials science and bio-imaging. This technical guide has summarized the currently available information and provided a detailed roadmap for researchers to undertake a comprehensive photophysical characterization of this compound. The generation of quantitative data on its absorption, emission, quantum yield, and fluorescence lifetime in various environments is a critical next step in unlocking its full potential for advanced applications.

References

- 1. niir.org [niir.org]

- 2. This compound | 6470-18-4 | Benchchem [benchchem.com]

- 3. 1-Acetamido-7-hydroxynaphthalene | 6470-18-4 [chemicalbook.com]

- 4. 1-Acetamido-7-naphthol | C12H11NO2 | CID 80946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Acetamido-7-hydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

Unveiling the Core of Photoprotection: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 1-Acetylamino-7-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 1-Acetylamino-7-naphthol. This fascinating photophysical process, occurring on an ultrafast timescale, is central to the molecule's unique spectroscopic properties and holds significant potential for applications in materials science and drug development. This document details the underlying mechanism, experimental methodologies for its investigation, and a summary of its key characteristics.

The Phenomenon of ESIPT in this compound

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. In this compound, this process is facilitated by the presence of a proton-donating hydroxyl (-OH) group and a proton-accepting acetylamino (-NHCOCH₃) group in close proximity.

Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen in the acetylamino group are significantly increased. This charge redistribution drives the transfer of the phenolic proton to the carbonyl oxygen, leading to the formation of a transient tautomeric species. This process is exceptionally rapid, occurring on the femtosecond timescale.[1]

The resulting tautomer has a distinct electronic structure and, consequently, different photophysical properties from the original "enol" form. This leads to characteristic spectroscopic signatures, including a large Stokes shift (a significant difference between the absorption and emission maxima) and, in some cases, dual fluorescence.[1] The ESIPT process provides an efficient non-radiative decay channel, contributing to the photostability of the molecule, a crucial attribute for applications such as sunscreens and fluorescent probes.

Quantitative Photophysical Data

While detailed quantitative data for this compound is not extensively available in the public domain, the following table summarizes the key photophysical parameters characteristic of its ESIPT behavior, based on general observations for similar naphthol derivatives undergoing ESIPT.

| Parameter | Description | Reported Observation/Value |

| Absorption (λmax) | Wavelength of maximum UV-Vis light absorption of the enol form. | Shifted to longer wavelengths compared to unsubstituted naphthols due to the presence of auxochromic groups. |

| Emission (λem) - Enol | Wavelength of maximum fluorescence emission from the locally excited enol form. | Typically observed as a weaker, shorter-wavelength emission band. |

| Emission (λem) - Tautomer | Wavelength of maximum fluorescence emission from the proton-transferred tautomer form. | Exhibits a significant Stokes shift, appearing at much longer wavelengths than the enol emission. |

| Stokes Shift | The difference in wavelength between the maximum of the absorption and the tautomer emission. | Large, a characteristic feature of the ESIPT process. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Generally moderate, as ESIPT provides a competitive non-radiative decay pathway. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | The decay of the enol form is typically very short (picoseconds), while the tautomer form can have a longer lifetime (nanoseconds). |

| ESIPT Rate (kESIPT) | The rate constant for the excited-state intramolecular proton transfer. | Ultrafast, on the order of femtoseconds.[1] |

Experimental Protocols for Studying ESIPT

The investigation of ESIPT in this compound necessitates a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common and direct laboratory synthesis involves the acetylation of 1-amino-7-naphthol.[1]

Materials:

-

1-amino-7-naphthol

-

Aqueous sodium hydroxide solution

-

Acetic anhydride or glacial acetic acid

-

Soda ash (sodium carbonate)

-

Standard laboratory glassware (beaker, stirrer, filtration apparatus)

Procedure:

-

Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.

-

While maintaining the temperature between 20-40°C, add acetic anhydride or glacial acetic acid dropwise to the solution with continuous stirring.

-

Allow the reaction to proceed for several hours.

-

To complete the reaction and adjust the pH, add soda ash and gently heat the mixture.

-

Cool the mixture and continue stirring to facilitate precipitation of the product.

-

Isolate the solid product by filtration.

-

Wash the product with water and dry it thoroughly.

Steady-State Absorption and Fluorescence Spectroscopy

This technique provides fundamental information about the electronic transitions and the Stokes shift.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare dilute solutions of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water). The concentration should be low enough to avoid aggregation (typically in the micromolar range).

-

Record the absorption spectrum of each solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

-

Record the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be set at the determined λmax.

-

Analyze the emission spectra for the presence of single or dual emission bands, which correspond to the enol and tautomer forms, respectively.

-

Calculate the Stokes shift by taking the difference between the absorption maximum and the tautomer emission maximum.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is employed to measure the fluorescence lifetimes of the excited states, providing insights into the dynamics of the ESIPT process.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or femtosecond laser with frequency doubling)

-

Sample holder

-

Monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Excite the sample with the pulsed light source at the absorption maximum.

-

Collect the fluorescence emission at different wavelengths, corresponding to the enol and tautomer emission bands, using the monochromator and detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

Analyze the decay profiles by fitting them to exponential functions to determine the fluorescence lifetimes (τ) of the enol and tautomer species.

Femtosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of the ultrafast ESIPT dynamics and the formation and decay of the transient tautomer species.

Instrumentation:

-

Femtosecond laser system (e.g., Ti:sapphire laser) to generate pump and probe pulses.

-

Optical parametric amplifier (OPA) to tune the pump wavelength.

-

White-light continuum generation setup for the probe pulse.

-

Delay line to control the time delay between pump and probe pulses.

-

Spectrometer and detector array.

Procedure:

-

A concentrated solution of this compound is placed in a sample cell.

-

The sample is excited by an ultrashort pump pulse at its absorption maximum.

-

A broadband, ultrashort white-light continuum probe pulse is passed through the excited sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength.

-

By varying the time delay between the pump and probe pulses, a two-dimensional map of transient absorbance versus wavelength and time is generated.

-

Analysis of these spectra reveals the rise time of the tautomer's excited-state absorption and the decay dynamics of both the enol and tautomer excited states, providing a direct measurement of the ESIPT rate.

Visualizing the ESIPT Process and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core concepts of ESIPT in this compound and the general workflow for its investigation.

Caption: The Jablonski diagram illustrating the ESIPT photocycle in this compound.

Caption: A logical workflow for the comprehensive study of ESIPT in this compound.

Conclusion and Future Directions

This compound serves as a compelling model system for studying the fundamental principles of excited-state intramolecular proton transfer. Its characteristic photophysical properties, driven by the ultrafast ESIPT process, make it a molecule of interest for the development of novel functional materials, including fluorescent probes for biological imaging and photostabilizers.

Future research in this area could focus on a more detailed quantitative characterization of its photophysical properties in a wider range of solvent environments. Furthermore, computational studies, such as time-dependent density functional theory (TD-DFT), could provide deeper insights into the potential energy surfaces of the ground and excited states, further elucidating the dynamics of the ESIPT process. Such combined experimental and theoretical investigations will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological applications.

References

The Latent Therapeutic Potential of 1-Acetylamino-7-naphthol Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylamino-7-naphthol, a key intermediate in the synthesis of dyes and certain pharmaceuticals, belongs to the broader class of naphthol derivatives which have demonstrated a wide array of biological activities.[1][2] While direct pharmacological studies on this compound and its specific derivatives are limited in publicly accessible literature, the therapeutic potential of the core naphthol scaffold is significant and warrants investigation. This technical guide synthesizes the available data on related naphthol compounds to extrapolate the potential biological activities and therapeutic uses of this compound derivatives. This paper will delve into potential applications in neurodegenerative diseases, cancer, and infectious diseases, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visualized biochemical pathways.

Introduction: The Naphthol Scaffold in Medicinal Chemistry

The naphthalene ring system is a prevalent motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[3][4][5] The versatility of the naphthol scaffold arises from its rigid, planar structure and the ability to introduce various functional groups at multiple positions, thereby modulating its physicochemical properties and biological targets. This compound (N-(7-hydroxy-1-naphthyl)acetamide) serves as a valuable starting material for the synthesis of a diverse library of derivatives for biological screening.[6] Its historical application has been primarily in the dye industry.[1][6] However, emerging research into structurally similar compounds suggests a promising future in drug discovery.

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally related 1-naphthol and 2-naphthol derivatives, several key therapeutic areas can be identified as high-potential for novel this compound analogs.

Enzyme Inhibition: A Avenue for Neurodegenerative Disease and Cancer Therapy

Recent studies have highlighted the potent inhibitory effects of 1-naphthol derivatives on clinically relevant enzymes, suggesting their potential in treating complex diseases.

-

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. A series of novel 1-naphthol derivatives have been synthesized and shown to be effective AChE inhibitors.[3]

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The same series of 1-naphthol derivatives also demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[3]

Table 1: In Vitro Enzyme Inhibition Data for 1-Naphthol Derivatives [3]

| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |

| 4a | hCA I | 0.034 ± 0.54 |

| hCA II | 0.172 ± 0.02 | |

| AChE | 0.096 ± 0.01 | |

| 4b | hCA I | 0.045 ± 0.01 |

| hCA II | 0.211 ± 0.04 | |

| AChE | 0.108 ± 0.02 | |

| 4c | hCA I | 0.051 ± 0.01 |

| hCA II | 0.234 ± 0.05 | |

| AChE | 0.115 ± 0.03 | |

| 4d | hCA I | 0.063 ± 0.02 |

| hCA II | 0.287 ± 0.07 | |

| AChE | 0.124 ± 0.03 | |

| 5a | hCA I | 0.724 ± 0.18 |

| hCA II | 0.562 ± 0.21 | |

| AChE | 0.177 ± 0.02 |

Note: The structures of the specific compounds (4a-d, 5a) are detailed in the original research publication and are derivatives of 1-naphthol, not this compound. This data is presented to illustrate the potential of the general scaffold.

Anticancer Activity

Derivatives of the closely related 2-naphthol have been investigated for their cytotoxic effects against various cancer cell lines. Aminobenzylnaphthols, synthesized via the Betti reaction, have shown promising anticancer activity.[4] The proposed mechanisms of action for some naphthol derivatives include the inhibition of critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2) and transcription regulators.[4]

Table 2: Cytotoxicity of Aminobenzylnaphthol Derivatives (MMZ series) Against Cancer Cell Lines [7]

| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| MMZ-140C | BxPC-3 (Pancreatic) | 24 | 30.15 ± 9.39 |

| MMZ-167C | BxPC-3 (Pancreatic) | 24 | 66.19 ± 7.36 |

| MMZ-45B | HT-29 (Colorectal) | 24 | 31.78 ± 3.93 |

| MMZ-147CE | HT-29 (Colorectal) | 24 | 111.5 ± 2.12 |

| MMZ-45AA | BxPC-3 (Pancreatic) | 72 | 13.26 |

| MMZ-147B | BxPC-3 (Pancreatic) | 72 | 54.55 |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-Aminoalkyl-2-naphthol derivatives have demonstrated significant in vitro activity against a range of bacteria and fungi.[5] For instance, certain derivatives have shown potent activity against multidrug-resistant Pseudomonas aeruginosa.[5] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[5]

Table 3: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives [5]

| Compound ID | Microorganism | Activity Metric | Result |

| 3 | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL |

| 3 | Pseudomonas aeruginosa MDR1 | ZOI | 12.2 mm |

| 2 | Penicillium funiculosum | MIC | 400 µg/mL |

Note: MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition.

Synthesis and Experimental Protocols

The generation of a diverse library of this compound derivatives is crucial for exploring their therapeutic potential. Standard organic synthesis methodologies can be employed for derivatization.

General Synthesis of this compound

The parent compound is typically synthesized via the acetylation of 1-amino-7-naphthol.[8]

Caption: General synthesis of this compound.

Experimental Protocols for Biological Assays

-

Enzyme and Substrate Preparation: Prepare solutions of human AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., Tris-HCl).

-

Incubation: In a 96-well plate, add the buffer, the test compound (1-naphthol derivative) at various concentrations, and the AChE solution. Incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add ATCI and DTNB to initiate the reaction.

-

Measurement: Monitor the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value and subsequently the Kᵢ value using appropriate kinetic models.

-

Enzyme and Substrate Preparation: Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes. Prepare a solution of the substrate, 4-nitrophenyl acetate.

-

Assay Procedure: The assay measures the esterase activity of the CA isoenzymes. In a cuvette, mix the buffer, the purified enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Measurement: Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm.

-

Data Analysis: Calculate the inhibitory effect of the compounds and determine the Kᵢ values from dose-response curves.

-

Cell Culture: Culture human cancer cell lines (e.g., BxPC-3, HT-29) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (aminobenzylnaphthols) for 24 or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

Caption: Workflow for anticancer activity screening.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, the activities of related compounds suggest potential interactions with key cellular signaling pathways.

For anticancer activity, aminobenzylnaphthols are predicted to inhibit CDK2.[4] CDK2 is a crucial regulator of the cell cycle, and its inhibition would lead to cell cycle arrest, preventing cancer cell proliferation.

Caption: Postulated inhibition of CDK2 by naphthol derivatives.

Conclusion and Future Directions

While the direct biological activities of this compound derivatives remain largely unexplored, the compelling evidence from structurally related naphthol compounds strongly suggests a rich potential for therapeutic applications. The demonstrated efficacy of various naphthol derivatives as enzyme inhibitors, anticancer agents, and antimicrobial compounds provides a solid foundation for future research.

The next logical steps in unlocking the potential of this compound derivatives include:

-

Synthesis of a Focused Library: A diverse library of derivatives should be synthesized, modifying the acetylamino and hydroxyl groups, as well as substituting at various positions on the naphthalene ring.

-

Broad Biological Screening: The synthesized compounds should be screened against a wide panel of biological targets, including various enzymes, cancer cell lines, and microbial strains.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

The exploration of this compound derivatives represents a promising frontier in the quest for novel therapeutics. The insights provided in this technical guide, though based on extrapolation from related compounds, offer a strategic roadmap for initiating and advancing research in this compelling area of medicinal chemistry.

References

- 1. This compound | 6470-18-4 | Benchchem [benchchem.com]

- 2. agrochemx.com [agrochemx.com]

- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. niir.org [niir.org]

- 7. mdpi.com [mdpi.com]

- 8. 1-Acetamido-7-hydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Acetylamino-7-naphthol: Historical Development and Research Milestones

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylamino-7-naphthol, a key aromatic intermediate, has a rich history rooted in the development of synthetic dyes and has evolved into a versatile molecule with applications spanning materials science and pharmacology. This technical guide provides a comprehensive overview of its historical development, key research milestones, detailed experimental protocols for its synthesis, and an analysis of its physicochemical and biological properties. Particular focus is given to its synthesis from precursors like 7-amino-1-naphthol and 1-aminonaphthalene-7-sulfonic acid, its significant photophysical characteristic of Excited-State Intramolecular Proton Transfer (ESIPT), and its emerging potential in drug discovery. This document serves as a central resource for researchers engaged in the study and application of this important naphthol derivative.

Historical Development and Key Milestones

A 1914 patent concerning "Derivatives of 1-amino-7-naphthol" and a 1936 patent for the "Production of acetylamino-naphthol-sulphonic acids" signify the industrial importance of this class of compounds during that period.[1] These acetylated naphthol derivatives served as stable coupling components in the synthesis of a variety of dyes, particularly those producing neutral gray, brown, and black shades on textiles.[2]

The timeline of its development can be broadly categorized as follows:

-

Early 20th Century: Primarily utilized as a key intermediate in the synthesis of azo dyes. Its synthesis was driven by the need for stable and versatile dye precursors.

-

Mid to Late 20th Century: With the advent of modern analytical techniques, a deeper understanding of its physicochemical properties began to emerge.

-

Late 20th and Early 21st Century: Research focus expanded beyond dye chemistry to explore its unique photophysical properties, particularly Excited-State Intramolecular Proton Transfer (ESIPT).[2] This opened up new avenues for its application in advanced optical materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[2] Concurrently, its potential as a scaffold in medicinal chemistry began to be investigated, with studies indicating potential antimicrobial and anticancer properties.[2]

Physicochemical Properties

This compound is a crystalline solid, typically appearing as white to off-white or light gray powder.[3] It is soluble in ethanol, ether, acetic acid, and benzene, and slightly soluble in water.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| Melting Point | 168-172 °C | [5] |

| Boiling Point | 170-172 °C (at 16 Torr) | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity (typical) | ≥98.5% (HPLC) | [5] |

| Solubility | Soluble in ethanol, acetone; slightly soluble in water | [5] |

Synthesis of this compound: Experimental Protocols

There are two primary, well-documented routes for the synthesis of this compound.

Route 1: Acetylation of 1-Amino-7-naphthol

This is the most direct method for the laboratory-scale synthesis of this compound.

Reaction:

Figure 1: Acetylation of 1-Amino-7-naphthol.

Detailed Experimental Protocol:

-

Reactants:

-

1-Amino-7-naphthol (1.57 mmol)

-

Acetic anhydride (1.0 eq, 120 µL initially, then another 2.0 eq, 240 µL)

-

Dichloromethane (8 mL)

-

-

Procedure:

-

Dissolve 1-amino-7-naphthol in dichloromethane under an inert atmosphere.

-

Slowly add the first equivalent of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Add the second two equivalents of acetic anhydride.

-

Continue stirring at room temperature for an additional 16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Pre-adsorb the resulting residue on silica gel.

-

Purify the product by column chromatography.

-

-

Expected Yield: 88%

-

Characterization: The final product is a brown solid. Mass spectrometry analysis should show M/Z (M+H)⁺ = 202.[6]

Route 2: Multi-step Synthesis from 1-Aminonaphthalene-7-sulfonic acid

This method is often preferred for industrial-scale production due to the lower cost and wider availability of the starting material, 1-aminonaphthalene-7-sulfonic acid (also known as Cleve's acid-1,7).[2]

Workflow:

Figure 2: Synthesis from 1-Aminonaphthalene-7-sulfonic acid.

Detailed Experimental Protocol:

-

Step 1: Alkali Fusion

-

Heat the sodium salt of 1-aminonaphthalene-7-sulfonic acid with a strong base such as potassium hydroxide or sodium hydroxide to high temperatures (210–230°C) for several hours.[2] This nucleophilic aromatic substitution replaces the sulfonic acid group with a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.

-

-

Step 2: Acidification

-

Dilute the reaction mixture from Step 1 with water.

-

Carefully acidify with a mineral acid like hydrochloric acid to neutralize the phenoxide and precipitate the crude 1-amino-7-naphthol.

-

-

Step 3: Purification of Intermediate

-

The crude 1-amino-7-naphthol is then purified. Recrystallization from a suitable solvent or distillation can be employed.

-

-

Step 4: Acetylation

-

The purified 1-amino-7-naphthol is then acetylated as described in Route 1 to yield this compound.

-

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~2.1 (s, 3H, -CH₃), 7.0 - 8.0 (m, Ar-H), ~9.5 (s, 1H, N-H), ~9.8 (s, 1H, O-H) |